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For Researchers, Scientists, and Drug Development Professionals

Introduction
Glucose oxidase is an enzyme that catalyzes the oxidation of β-D-glucose to D-glucono-δ-

lactone and hydrogen peroxide, with molecular oxygen as the electron acceptor. This specific

enzymatic activity allows for the quantification of glucose in various biological samples and is a

fundamental tool in diagnostics and biotechnological research. The o-dianisidine method is a

classic and robust colorimetric assay for determining glucose oxidase activity. It relies on a

coupled enzyme system where horseradish peroxidase (HRP) utilizes the hydrogen peroxide

generated by glucose oxidase to oxidize a chromogenic substrate, o-dianisidine. The resulting

oxidized product can be measured spectrophotometrically, and its rate of formation is directly

proportional to the glucose oxidase activity.

Principle of the Method
The assay is based on a two-step enzymatic cascade reaction.[1][2][3]

Glucose Oxidation: Glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-

glucono-δ-lactone and hydrogen peroxide (H₂O₂).[4]

Chromogenic Reaction: In the presence of horseradish peroxidase (HRP), the H₂O₂

produced in the first reaction oxidizes the colorless substrate, o-dianisidine, to a colored

product.[1][2][4] The intensity of the color, which is proportional to the amount of H₂O₂
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produced and thus to the glucose oxidase activity, is measured by a spectrophotometer.

The oxidized o-dianisidine product is brown, and upon acidification to stop the reaction, it

turns into a stable pink-colored product.[1][2]

The reaction sequence is as follows: β-D-Glucose + O₂ + H₂O ---(Glucose Oxidase)--> D-

Gluconic Acid + H₂O₂[3][4] H₂O₂ + o-Dianisidine (reduced, colorless) ---(Horseradish

Peroxidase)--> Oxidized o-Dianisidine (colored) + 2H₂O[1][3]

Data Presentation
Table 1: Reagent and Parameter Summary for Glucose Oxidase Assay

Parameter
Worthington
Protocol

Sigma-Aldrich
Protocol

General Protocol

Buffer
0.1 M Potassium

Phosphate, pH 6.0

50 mM Sodium

Acetate, pH 5.1

0.1 M Phosphate

Buffer, pH 6.5

Glucose Solution 18% (w/v) 10% (w/v)
1 mg/mL (Working

Standard)

o-Dianisidine
1% solution diluted in

buffer
0.21 mM solution

25 mg in 1 mL

methanol + 49 mL

buffer

Peroxidase (HRP) 200 µg/mL
60 purpurogallin

units/mL

5 mg in 50 mL reagent

mix

Temperature 25°C 35°C 35°C

Wavelength 460 nm 500 nm
540 nm (after

stopping)

Incubation Time 4-5 minutes (kinetic) 6 minutes (kinetic) 40 minutes (endpoint)

Stop Solution
Not used (kinetic

assay)

Not used (kinetic

assay)
6 N HCl

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://theory.labster.com/glucose_assay/
https://patents.google.com/patent/CN104237145A/en
https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/574/f5803pis.pdf
https://biocyclopedia.com/index/plant_protocols/carbohydrates/determination_of_glucose_by_glucose_oxidase.php
https://theory.labster.com/glucose_assay/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/574/f5803pis.pdf
https://www.benchchem.com/product/b7822160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7822160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Important Safety Note: o-Dianisidine is a potential carcinogen and should be handled with

appropriate personal protective equipment (PPE), including gloves, lab coat, and safety

glasses, in a well-ventilated area or fume hood.[5]

Protocol 1: Kinetic Assay (Adapted from Worthington
Biochemical)
This protocol measures the rate of reaction and is suitable for determining enzyme kinetics.

Materials and Reagents:

0.1 M Potassium Phosphate Buffer, pH 6.0[5]

1% (w/v) o-Dianisidine Solution (in water or methanol)[5]

Peroxidase (HRP), 200 µg/mL in reagent grade water[5]

18% (w/v) β-D-Glucose Solution (allow to stand overnight for mutarotation to equilibrate)[5]

Glucose Oxidase enzyme solution (dissolved in reagent grade water and diluted to an

appropriate concentration)

Spectrophotometer with temperature control at 25°C

Cuvettes

Procedure:

Prepare the Dianisidine-Buffer Mixture: Shortly before use (within 30 minutes), dilute 0.1 mL

of 1% o-dianisidine into 12 mL of 0.1 M potassium phosphate buffer, pH 6.0. Saturate this

mixture with oxygen by bubbling the gas through for 10 minutes.[5]

Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm

and equilibrate the cell holder to 25°C.[5]

Reaction Mixture Preparation: In a cuvette, combine the following:

2.5 mL of the oxygenated Dianisidine-Buffer Mixture[5]
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0.3 mL of 18% Glucose Solution[5]

0.1 mL of Peroxidase Solution[5]

Blank Measurement: Incubate the mixture in the spectrophotometer for 3-5 minutes to allow

for temperature equilibration and to measure any blank rate of reaction.[5]

Initiate the Reaction: Add 0.1 mL of the appropriately diluted glucose oxidase enzyme

solution to the cuvette and mix immediately.[5]

Data Acquisition: Record the increase in absorbance at 460 nm for 4-5 minutes.[5]

Calculation: Determine the rate of change in absorbance per minute (ΔA₄₆₀/min) from the

initial linear portion of the curve. Enzyme activity can then be calculated based on the

extinction coefficient of oxidized o-dianisidine.

Protocol 2: Endpoint Assay
This protocol is suitable for determining the total glucose concentration in a sample.

Materials and Reagents:

0.1 M Phosphate Buffer, pH 6.5

o-Dianisidine

Methanol

Peroxidase (HRP)

Glucose Oxidase (GOx)

Glucose Standard Solution (e.g., 1 mg/mL)

6 N Hydrochloric Acid (HCl) as a stop solution

Test tubes

Water bath or incubator at 37°C
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Spectrophotometer

Procedure:

Prepare the Glucose Oxidase-Peroxidase Reagent: Dissolve 25 mg of o-dianisidine in 1 mL

of methanol. Add this to 49 mL of 0.1 M phosphate buffer (pH 6.5). Then, add 5 mg of

peroxidase and 5 mg of glucose oxidase and mix until dissolved.[4] This reagent should be

prepared fresh.

Prepare Glucose Standards: Prepare a series of glucose standards (e.g., 0, 0.2, 0.4, 0.6,

0.8, 1.0 mL of a 1 mg/mL stock) in test tubes. Adjust the final volume of each to 1.0 mL with

distilled water.[4]

Prepare Samples: Add 0.5 mL of the sample to a test tube and add 0.5 mL of distilled water.

Reaction Initiation: Add 1.0 mL of the Glucose Oxidase-Peroxidase Reagent to each

standard and sample tube. Mix well.[4]

Incubation: Incubate all tubes at 35-37°C for 40 minutes.[4]

Stop the Reaction: Terminate the reaction by adding 2.0 mL of 6 N HCl to each tube.[4] This

will also stabilize the color.

Measurement: Read the absorbance of each tube at 540 nm against the blank (the "0"

glucose standard).[4]

Data Analysis: Plot a standard curve of absorbance versus glucose concentration for the

standards. Use the standard curve to determine the glucose concentration in the samples.
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Caption: Endpoint assay experimental workflow.
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Caption: Biochemical reaction pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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